N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
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Description
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H26N6O3S and its molecular weight is 430.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research focused on designing and synthesizing derivatives that exhibit in vitro cytotoxic activity against a range of cancer cell lines. For instance, a study demonstrated the synthesis of certain derivatives that showed appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the compound's potential as an anticancer agent (Al-Sanea et al., 2020).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, displaying significant antioxidant activity. This suggests the compound's utility in developing antioxidants (Chkirate et al., 2019).
Cytotoxicity Studies
Several studies have synthesized and evaluated the cytotoxicity of new derivatives against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into the compound's therapeutic potential for cancer treatment (Hassan et al., 2014).
Synthesis and Reactivity
Research on the synthesis, chemical reactivity, and biological evaluation of novel derivatives has been conducted, showcasing the compound's versatility in creating a wide array of heterocyclic compounds with potential biological activities (Farouk et al., 2021).
Properties
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-28-11-9-22-18-16-13-23-26(19(16)25-20(24-18)30-3)10-8-21-17(27)12-14-4-6-15(29-2)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,21,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKLCEABLMQZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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